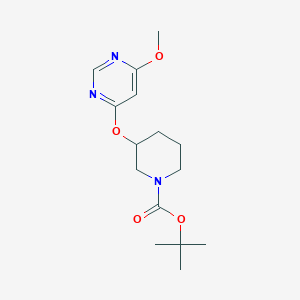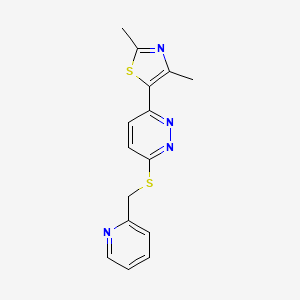![molecular formula C17H15FN2OS B2380516 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide CAS No. 391221-59-3](/img/structure/B2380516.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide” is a chemical compound with the molecular formula C17H21N5OS2 . It has a molecular weight of 375.5 g/mol .
Synthesis Analysis
The compound can be synthesized by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis
The compound has a complex structure with a thiophene ring, which is essentially planar . The cyclohexene ring adopts a half-chair conformation .Chemical Reactions Analysis
The compound can undergo various chemical reactions to form different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 137 Ų and a complexity of 536 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide derivatives have been extensively studied for their antitumor properties. Novel synthesis methods have enabled the creation of polyfunctionally substituted heterocyclic compounds derived from this compound, exhibiting high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). Additionally, certain derivatives have shown promising anticancer activities against a range of human cancer cell lines, with notable effects on apoptosis, metastasis, and angiogenesis of cancer cells, highlighting their potential as anticancer agents (Mohamed et al., 2017).
Antimicrobial Applications
The derivatives of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide have also been explored for their antimicrobial properties. For instance, novel thienopyrimidines and triazolothienopyrimidines synthesized from related compounds exhibited significant antimicrobial activity against various microorganisms, underlining their potential in the development of new antimicrobial agents (Mahmoud et al., 2015).
Synthetic and Chemical Applications
The synthetic versatility of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide derivatives allows for the creation of various heterocyclic compounds with potential chemical applications. For example, the synthesis of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrated thermally irreversible and fatigue-resistant photochromic properties, indicating their use in materials science for developing new photochromic materials (Uchida et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJUIPMXGHKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)




![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)


![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
